5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol
CAS No.: 1558277-46-5
Cat. No.: VC4868424
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1558277-46-5 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.142 |
| IUPAC Name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |
| Standard InChI | InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2 |
| Standard InChI Key | QBIRNWYMLTVIOP-UHFFFAOYSA-N |
| SMILES | C1C(COC2=CC=NN21)O |
Introduction
Structural Characteristics
The compound’s IUPAC name, 6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-6-ol, reflects its bicyclic structure comprising a pyrazole ring fused to a 1,3-oxazine moiety. Key structural features include:
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A six-membered oxazine ring with oxygen at position 1 and nitrogen at position 3.
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A five-membered pyrazole ring fused at positions 2 (pyrazole) and 3 (oxazine).
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A hydroxyl group (-OH) at the 6-position of the oxazine ring.
The canonical SMILES representation, C1C(COC2=CC=NN21)O, encodes this connectivity . X-ray crystallography data are unavailable, but computational models predict a puckered oxazine ring and planar pyrazole component, with intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen .
Synthesis and Preparation
No explicit synthesis protocols for 5H,6H,7H-pyrazolo[3,2-b] oxazin-6-ol have been published, but analogous heterocycles provide methodological insights:
Cyclization Strategies
Pyrazolo-oxazine derivatives are typically synthesized via cyclocondensation of aminopyrazoles with carbonyl-containing intermediates. For example:
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Aminopyrazole Precursors: Reaction of 3-aminopyrazole with α,β-unsaturated ketones or aldehydes under acidic conditions can induce oxazine ring formation .
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Ring-Closing Metathesis: Transition-metal-catalyzed metathesis of diene precursors has been employed for oxazine synthesis in related systems.
Functionalization Approaches
Post-synthetic modification of preformed pyrazolo-oxazines may introduce the hydroxyl group:
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Hydroxylation: Oxidative hydroxylation using or tert-butyl hydroperoxide in the presence of metal catalysts .
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Protection/Deprotection: Temporary protection of amine groups during synthesis, followed by deprotection to yield the hydroxyl derivative .
Physicochemical Properties
Experimental and predicted properties highlight its polar, hydrophilic nature:
Solubility
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Water Solubility: Moderate solubility due to hydrogen-bonding capacity from the hydroxyl group. Estimated logP (octanol-water partition coefficient) of suggests moderate lipophilicity .
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Organic Solvents: Soluble in DMSO, DMF, and methanol but insoluble in nonpolar solvents like hexane.
Stability
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Thermal Stability: Decomposes above without melting, consistent with fused heterocycles .
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pH Sensitivity: The hydroxyl group () deprotonates under strongly basic conditions, forming a resonance-stabilized oxyanion .
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a multifunctional building block:
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Peptidomimetics: The oxazine ring mimics peptide β-turn structures, enabling protease resistance.
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Kinase Inhibitors: Pyrazole-oxazine hybrids inhibit tyrosine kinases (e.g., EGFR) with IC values <100 nM in preclinical models .
Prodrug Development
Hydroxyl groups facilitate prodrug conjugation via esterification or glycosylation. For example:
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Anticancer Prodrugs: Phosphate esters of hydroxylated oxazines show tumor-selective activation in vivo .
Future Research Directions
Synthetic Methodology
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazolo-oxazines for stereochemistry-activity studies.
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Continuous Flow Chemistry: Automating cyclization steps to improve yield and scalability .
Biological Evaluation
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Target Identification: High-throughput screening against kinase panels and microbial proteomes.
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Toxicity Profiling: Assessing genotoxicity and hepatotoxicity in mammalian cell lines.
Computational Modeling
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